molecular formula C10H19O5P B14717080 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate CAS No. 20521-91-9

1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate

Cat. No.: B14717080
CAS No.: 20521-91-9
M. Wt: 250.23 g/mol
InChI Key: PJDYCSULLBHTDL-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is an organic compound with the molecular formula C7H15O5PIt is characterized by the presence of a dimethoxyphosphoryl group and a methylpropanoate moiety, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate typically involves the esterification of 2-methylpropanoic acid with a suitable alcohol in the presence of a dimethoxyphosphorylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phosphonates .

Scientific Research Applications

1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical environment, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
  • Methyl (2E)-3-(dimethoxyphosphoryl)-2-(methoxyimino)propanoate
  • Propanoic acid, 3-(dimethoxyphosphinyl)-2-methyl-, methyl ester

Uniqueness

1-(Dimethoxyphosphoryl)-2-methylprop-1-en-1-yl 2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both the dimethoxyphosphoryl group and the methylpropanoate moiety allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

20521-91-9

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

(1-dimethoxyphosphoryl-2-methylprop-1-enyl) 2-methylpropanoate

InChI

InChI=1S/C10H19O5P/c1-7(2)9(11)15-10(8(3)4)16(12,13-5)14-6/h7H,1-6H3

InChI Key

PJDYCSULLBHTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(=C(C)C)P(=O)(OC)OC

Origin of Product

United States

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